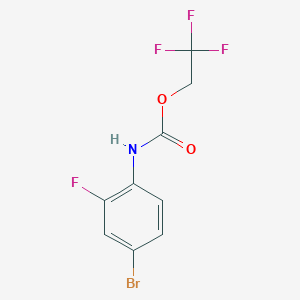
2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate” is a chemical compound with the CAS Number: 1087798-06-8 . It has a molecular weight of 316.05 and its IUPAC name is 2,2,2-trifluoroethyl 4-bromo-2-fluorophenylcarbamate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrF4NO2/c10-5-1-2-7 (6 (11)3-5)15-8 (16)17-4-9 (12,13)14/h1-3H,4H2, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 316.05 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the current literature .Scientific Research Applications
Photoredox Catalysis in Fluoromethylation
Photoredox catalysis has been highlighted as a promising strategy for developing new fluoromethylation reactions. This includes the use of electrophilic fluoromethylating reagents in catalytic systems under mild conditions, enabling efficient and selective radical fluoromethylation processes. Such methodologies allow for the synthesis of organofluorine compounds bearing C(sp3)-CF3 bonds, showcasing the versatility of fluorinated carbamates in synthetic applications (Koike & Akita, 2016).
Chiral Stationary Phases for Enantioseparation
Fluorinated carbamates have been utilized in creating chiral stationary phases for high-performance liquid chromatography (HPLC), demonstrating excellent chiral recognition abilities. This application is vital for the separation of enantiomers in pharmaceuticals, showcasing the importance of fluorinated carbamates in analytical chemistry (Chankvetadze et al., 1997).
Antipathogenic Activity of Fluorinated Compounds
The synthesis and characterization of various fluorinated compounds, including those with carbamate groups, have shown significant antipathogenic activities. These activities are particularly notable against strains known for biofilm growth, indicating the potential of fluorinated carbamates in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Fluorescent Sensing and Material Science
Fluorinated carbamates contribute to the development of fluorescent sensors and materials with specific interactions with light and chemicals. These applications are crucial for sensing technologies and designing new materials with tailored properties (Yang et al., 2013).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF4NO2/c10-5-1-2-7(6(11)3-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METFRHCSNBLIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



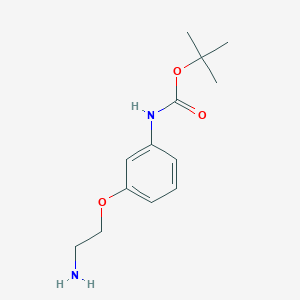
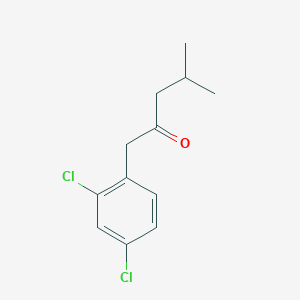
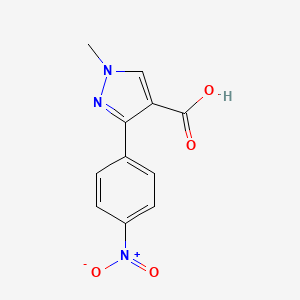
![[1-(3-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1519214.png)
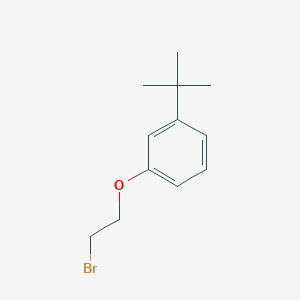
![4-[4-(2-Methoxyethyl)phenoxy]aniline](/img/structure/B1519216.png)
![3-[(2-Aminoethyl)sulfanyl]propan-1-ol](/img/structure/B1519218.png)
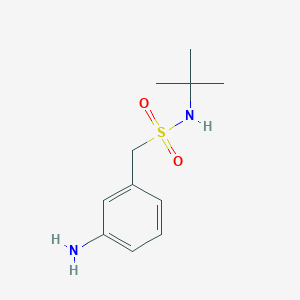
![2-[Cyclopropyl(methyl)amino]acetic acid](/img/structure/B1519222.png)
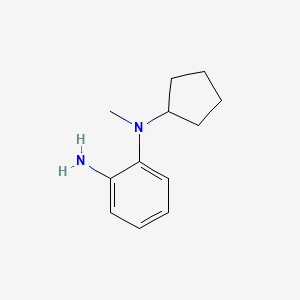
![methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1519224.png)

![4-[2-(Acetylamino)ethoxy]-3-methoxybenzoic acid](/img/structure/B1519226.png)
![[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1519227.png)